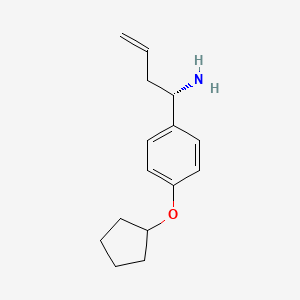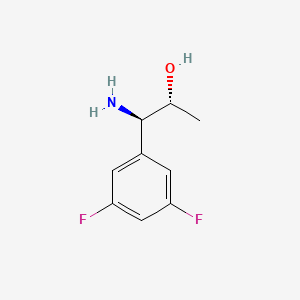
(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and two fluorine atoms on the phenyl ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Fluorination: Introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Amination: The amino group is introduced through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Bulk Fluorination: Using large quantities of fluorinating agents in controlled environments.
Automated Amination: Employing automated systems for the reductive amination step to enhance efficiency.
High-Throughput Chiral Resolution: Utilizing high-throughput techniques for chiral resolution to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL stands out due to its specific fluorination pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
Clave InChI |
XXGCRGHBFCLCCM-ANLVUFKYSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O |
SMILES canónico |
CC(C(C1=CC(=CC(=C1)F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
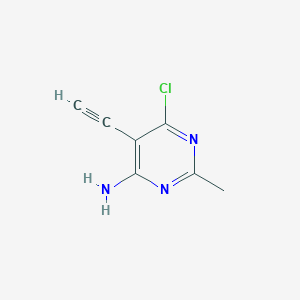
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
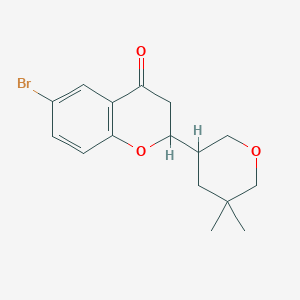
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
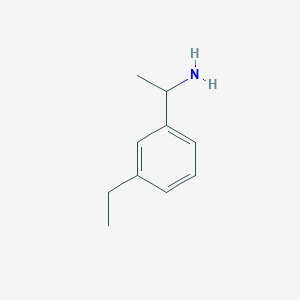

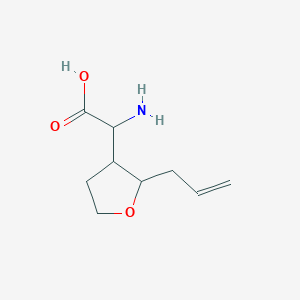
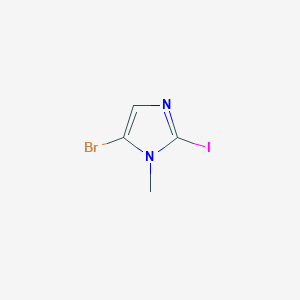

![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
